1,2-Dioleoyl-rac-glycerol

Catalog No.
S618266
CAS No.
2442-61-7
M.F
C39H72O5
M. Wt
621.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-rac-glycerol

CAS Number

2442-61-7

Product Name

1,2-Dioleoyl-rac-glycerol

IUPAC Name

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C39H72O5

Molecular Weight

621.0 g/mol

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-

InChI Key

AFSHUZFNMVJNKX-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(+--)-1,2-diolein, (+--)-1,2-dioleoylglycerol, 1,2-diolein, 1,2-dioleoyl-dl-glycerol, 1,2-dioleoyl-rac-glycerol, 1,2-dioleoylglycerol, 1,2-glyceryl dioleate, 9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester, 9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, 9-octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol, 9-octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, di-oleoylglycerol, diolein, dioleoylglycerol, glycerol dioleate, glyceryl 1,2-dioleate, oleic acid diglyceride, olein, 1,2-di-

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

1.2-Dioleoyl-rac-glycerol (1,2-DOG), also known as (±)-1,2-Diolein, is a type of diacylglycerol (DAG) molecule. DAGs are a class of lipids found in cells and play important roles in various cellular processes, including signal transduction, protein kinase C activation, and membrane trafficking . 1,2-DOG specifically has two oleoyl chains attached to the glycerol backbone, making it a representative of unsaturated DAGs.

-DOG as a Substrate for Protein Kinase C Activation

One of the well-established applications of 1,2-DOG in scientific research is its use as a substrate for protein kinase C (PKC) activation. PKC is a family of enzymes involved in various cellular signaling pathways. 1,2-DOG can bind to and activate specific PKC isoforms, such as conventional PKCs (cPKCs), leading to the initiation of downstream signaling cascades . This property makes 1,2-DOG a valuable tool for studying PKC function and its role in different cellular processes.

-DOG in Studies of Lipid Metabolism and Signaling

1,2-DOG can also be used to investigate various aspects of lipid metabolism and signaling. Due to its ability to interact with enzymes involved in DAG metabolism, such as DAG kinases, 1,2-DOG can serve as a tool to study the regulation of DAG levels and their impact on cellular signaling pathways . Additionally, 1,2-DOG can be used to investigate the role of DAGs in specific biological processes, such as insulin signaling and immune cell function.

1,2-Dioleoyl-rac-glycerol is a diacylglycerol characterized by the presence of two oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its chemical formula is C39H72O5, and it is classified under the category of lipids. This compound is significant in various biological processes and serves as a precursor for other lipid molecules. It is also known for its role as a signaling molecule in cellular pathways, particularly in the activation of protein kinase C.

1,2-Dioleoyl-rac-glycerol acts as a second messenger in cellular signaling. It is produced in response to various stimuli, such as activation of G protein-coupled receptors. Once formed, 1,2-Dioleoyl-rac-glycerol binds and activates PKC enzymes. Activated PKCs phosphorylate various target proteins, leading to changes in cellular processes like cell proliferation, differentiation, and gene expression [].

, including oxidation and transphosphatidylation. For instance, it can be oxidized to form aldehyde derivatives using reagents like pyridinium dichromate. In a typical synthesis pathway, 1,2-dioleoyl-sn-glycerol can be converted to its phosphocholine derivative through a series of reactions involving tritiated sodium borohydride and crown ether, followed by transphosphatidylation with glycerol and phospholipase D .

1,2-Dioleoyl-rac-glycerol exhibits significant biological activity, particularly in cellular signaling. It acts as an activator of protein kinase C, which is crucial for various signal transduction pathways involved in cell growth and differentiation. Additionally, it has been identified as a metabolite in organisms such as Saccharomyces cerevisiae, indicating its role in metabolic processes .

The synthesis of 1,2-dioleoyl-rac-glycerol can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise construction of the glycerol backbone followed by acylation with oleic acid.
  • Radiosynthetic Procedures: A method described includes oxidizing 1,2-dioleoyl-sn-glycerol to an aldehyde and subsequently reducing it to a radiolabeled alcohol before converting it into 1,2-dioleoyl-rac-glycerol via transphosphatidylation .
  • Biological Synthesis: This compound can also be produced naturally through lipid metabolism in various organisms.

1,2-Dioleoyl-rac-glycerol has several applications:

  • Biochemical Research: It is used as a tool in studies involving lipid metabolism and cell signaling.
  • Pharmaceuticals: Its role as a protein kinase C activator makes it relevant in drug development for diseases where this pathway is implicated.
  • Food Industry: As a food additive, it can enhance flavor and texture due to its emulsifying properties.

Studies have shown that 1,2-dioleoyl-rac-glycerol interacts with various proteins and enzymes involved in signal transduction. Its binding affinity to the C1 domain of protein kinase C highlights its importance in modulating cellular responses to external stimuli. Interaction studies have also explored its effects on membrane dynamics and lipid bilayer properties .

Several compounds are structurally similar to 1,2-dioleoyl-rac-glycerol. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
1,2-Dipalmitoyl-rac-glycerolContains palmitic acid at sn-1 and sn-2Higher melting point; less fluid than oleic acid
1,2-Distearoyl-rac-glycerolContains stearic acid at sn-1 and sn-2Very stable; used in solid lipid formulations
1,3-Dioleoyl-rac-glycerolOleic acid at sn-1 and sn-3Different positional isomer; varied biological activity
1,2-DioleinContains oleic acid at both positionsSimilar structure but distinct biological roles

Each of these compounds possesses unique properties that dictate their function in biological systems or industrial applications. The presence of oleic acid specifically in 1,2-dioleoyl-rac-glycerol contributes to its fluidity and functionality as a signaling molecule compared to more saturated counterparts like 1,2-dipalmitoyl-rac-glycerol.

XLogP3

14.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

620.53797539 g/mol

Monoisotopic Mass

620.53797539 g/mol

Heavy Atom Count

44

Appearance

Assay:≥95%A solution in acetonitrile

UNII

ADK3G923Z3

Wikipedia

Glyceryl 1,2-dioleate

Dates

Modify: 2023-08-15

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